Tetraacid
Overview
Description
Tetraacids are a class of compounds characterized by the presence of four carboxylic acid groups. These compounds are of interest due to their potential applications in various fields, including bioinorganic and bioorganic chemistry. Tetraacids, such as those derived from tetramic and tetronic acids, are known for their biological activities and have been utilized as scaffolds in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of tetraacid derivatives, particularly tetramic acid derivatives, has been explored through various methods. A novel approach involves the use of silver-catalyzed carbon dioxide incorporation into propargylic amines followed by intramolecular rearrangement. This method offers a conceptually new strategy for synthesizing tetramic acid derivatives under mild reaction conditions, which is advantageous over traditional methods that often require harsh conditions and highly functionalized starting materials .
Molecular Structure Analysis
The molecular structure of tetraacid derivatives can be complex and diverse. For instance, the molecular structure of meso-tetra(4-pyridyl)porphyrinatothallium(III) acetate has been determined through X-ray analysis, revealing an asymmetric pseudo-chelating acetato group coordinated to the thallium(III) atom. This structural information is crucial for understanding the properties and reactivity of such compounds .
Chemical Reactions Analysis
Tetraacid derivatives can participate in various chemical reactions, including those that lead to the formation of micelles and aggregates. The acid/base properties of these compounds are influenced by their molecular structure, as seen in the case of synthetic tetraacids studied through potentiometric titrations. The speciation of these compounds can be complex, with different protonated forms playing significant roles in their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraacids, such as acid/base behavior, solubility, and critical micelle concentrations, have been investigated using techniques like potentiometric titrations, tensiometer measurements, and UV spectroscopy. These studies have provided insights into the thermodynamic equilibrium models of tetraacids, revealing the importance of molecular weight and hydrophobicity in determining their properties. For example, the smallest tetraacid studied, BP1, showed that all protonated species play important roles in its speciation, while the most hydrophobic tetraacid, BP10, exhibited complicated micelle formation chemistry .
Scientific Research Applications
1. Mechanoluminescence and Aggregation-Enhanced Emission (AEE) of an In-MOF
- Summary of Application : A water-stable In-MOF (Metal-Organic Framework), constructed based on a conformationally-flexible tetraacid linker, exhibits a significantly enhanced solid-state fluorescence quantum yield (ϕf) of 23% in comparison with that of the linker (ϕfca. 4%) .
- Methods of Application/Experimental Procedures : The In-MOF is constructed based on a conformationally-flexible tetraacid linker . The application of external stimulus in the form of grinding of the In-MOF leads to a drastic enhancement by 29%, ϕf from 23 to 52% .
- Results/Outcomes : The ground MOF particles exhibit aggregation behavior in the DMF–water solvent system with the emission further increasing up to 75% for the increase in the water fraction (fw) from 0 to 60% .
2. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films
- Summary of Application : A new series of colorless polyimides (CPIs) with outstanding thermal properties and mechanical properties were fabricated by the copolymerization of a novel dianhydride and 4,4′- (hexafluoroisopropylidene)diphthalic anhydride (6FDA) with 2,2′-bistrifluoromethyl benzidine (TFDB) .
- Methods of Application/Experimental Procedures : The novel dianhydride, 10-oxo-9-phenyl-9- (trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetraacid dianhydride (3FPODA), possessed a rigid semi-alicyclic structure, –CF3 and phenyl side groups, and an active carbonyl group .
- Results/Outcomes : The glass transition temperatures (Tg) of the new CPIs improved from 330 °C to 377 °C, the coefficient of thermal expansion (CTE) decreased from 46 ppm/K to 24 ppm/K, and the tensile strength (TS), tensile modulus ™, and elongation at break (EB) increased from 84 MPa to 136 MPa, 3.2 GPa to 4.4 GPa, and 2.94% to 4.13% with the increasing amount of 3FPODA, respectively .
3. Biosynthetic Strategies for Tetramic Acid Formation
- Summary of Application : Natural products bearing tetramic acid units as part of complex molecular architectures exhibit a broad range of potent biological activities . These compounds attract significant interest from both the biosynthetic and synthetic communities .
- Methods of Application/Experimental Procedures : Biosynthetically, most of the tetramic acids are derived from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . Over 30 biosynthetic gene clusters (BGCs) involved in tetramate formation have been identified .
- Results/Outcomes : Different biosynthetic strategies evolved in Nature to assemble this intriguing structural unit were characterized . This provides a systematic overview for the development of strategies for targeted tetramate genome mining and future applications of tetramate-forming biocatalysts for chemo-enzymatic synthesis .
4. Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms
- Summary of Application : Tetramic acid (pyrrolidine-2,4-dione) compounds, isolated from a variety of marine and terrestrial organisms, have attracted considerable attention for their diverse, challenging structural complexity and promising bioactivities . In the past decade, marine-derived microorganisms have become great repositories of novel tetramic acids .
- Methods of Application/Experimental Procedures : Secondary metabolites bearing a tetramic acid motif have been isolated from various terrestrial and marine species, such as bacteria, actinobacteria, cyanobacteria, fungi, and sponges . The tetramic acid scaffold can be modified by unusual and intricate substituents to form complex, diverse chemical structures with multiple stereogenic centers .
- Results/Outcomes : An increasing number of tetramic acid products have shown a remarkable diversity of bioactivities, including antitumor, antibacterial, antifungal, and antiviral activities . Due to their intricate structures and potent biological activity, natural tetramic acids have attracted a great deal of attention for their biosynthesis mechanisms, medicinal potential, and chemical synthesis in the biological, chemical, and pharmaceutical fields .
5. Total Synthesis of Tetramic Acid-Containing Natural Products
- Summary of Application : The total synthesis of tetramic acid-containing natural products has been a topic of considerable interest due to their diverse and potent biological activities .
- Methods of Application/Experimental Procedures : The total synthesis involves a series of chemical reactions to construct the tetramic acid core and the associated complex molecular architectures .
- Results/Outcomes : The successful total synthesis of these natural products provides valuable insights into their structure-activity relationships and potential applications in medicinal chemistry .
6. Biological Activities of Tetramic Acids from Marine-Derived Microorganisms
- Summary of Application : Tetramic acid compounds, isolated from a variety of marine and terrestrial organisms, have attracted considerable attention for their diverse, challenging structural complexity and promising bioactivities . Marine-derived microorganisms have become great repositories of novel tetramic acids .
- Methods of Application/Experimental Procedures : Secondary metabolites bearing a tetramic acid motif have been isolated from various terrestrial and marine species, such as bacteria, actinobacteria, cyanobacteria, fungi, and sponges . The tetramic acid scaffold can be modified by unusual and intricate substituents to form complex, diverse chemical structures with multiple stereogenic centers .
- Results/Outcomes : An increasing number of tetramic acid products have shown a remarkable diversity of bioactivities, including antitumor, antibacterial, antifungal, and antiviral activities . Due to their intricate structures and potent biological activity, natural tetramic acids have attracted a great deal of attention for their biosynthesis mechanisms, medicinal potential, and chemical synthesis in the biological, chemical, and pharmaceutical fields .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-(2-carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O12/c18-13(19)1-5-26-9-17(10-27-6-2-14(20)21,11-28-7-3-15(22)23)12-29-8-4-16(24)25/h1-12H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSIPUDIPIMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957027 | |
Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Carboxyethoxy)-2,2-bis(2-carboxyethoxymethyl)propoxy]propanoic acid | |
CAS RN |
35638-19-8 | |
Record name | NSC80081 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-[{2,2-Bis[(2-carboxyethoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.